
Indium--palladium (1/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indium–palladium (1/3) is a binary intermetallic compound composed of indium and palladium in a 1:3 ratio.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Indium–palladium (1/3) can be synthesized through several methods, including co-precipitation and hydrothermal synthesis. In the co-precipitation method, indium and palladium salts are dissolved in a suitable solvent, followed by the addition of a precipitating agent to form the desired compound . The hydrothermal method involves the reaction of indium and palladium precursors in an aqueous solution at elevated temperatures and pressures, resulting in the formation of indium–palladium microstructures .
Industrial Production Methods: Industrial production of indium–palladium (1/3) typically involves the use of high-temperature furnaces to melt and alloy the constituent metals. The molten mixture is then cooled and solidified to form the desired intermetallic compound. This process ensures the uniform distribution of indium and palladium atoms within the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Indium–palladium (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of indium and palladium atoms, which can alter the compound’s reactivity and stability .
Common Reagents and Conditions: Common reagents used in reactions involving indium–palladium (1/3) include hydrogen gas, oxygen, and various organic compounds. Reaction conditions such as temperature, pressure, and the presence of catalysts can significantly impact the reaction outcomes .
Major Products: The major products formed from reactions involving indium–palladium (1/3) depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, indium oxide and palladium oxide may be formed, while reduction reactions can yield pure indium and palladium metals .
Applications De Recherche Scientifique
Indium–palladium (1/3) has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism by which indium–palladium (1/3) exerts its effects is primarily related to its ability to facilitate electron transfer and catalyze chemical reactions. The presence of palladium atoms enhances the compound’s catalytic activity by promoting the adsorption and activation of reactant molecules. Indium atoms, on the other hand, contribute to the compound’s stability and resistance to oxidation .
Comparaison Avec Des Composés Similaires
Indium–platinum (1/3): Similar to indium–palladium (1/3), this compound exhibits excellent catalytic properties but is more expensive due to the higher cost of platinum.
Gallium–palladium (1/3): This compound also shows promising catalytic activity but has different electronic properties compared to indium–palladium (1/3).
Indium–tin (1/3): While this compound is used in similar applications, it has lower catalytic activity compared to indium–palladium (1/3).
Uniqueness: Indium–palladium (1/3) stands out due to its unique combination of catalytic activity, stability, and cost-effectiveness. The presence of indium enhances the compound’s resistance to oxidation, while palladium provides excellent catalytic properties, making it a versatile and valuable material for various applications .
Propriétés
Numéro CAS |
12383-79-8 |
|---|---|
Formule moléculaire |
InPd3 |
Poids moléculaire |
434.1 g/mol |
InChI |
InChI=1S/In.3Pd |
Clé InChI |
LVGALKHAGDLSOQ-UHFFFAOYSA-N |
SMILES canonique |
[Pd].[Pd].[Pd].[In] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


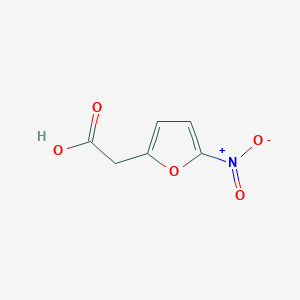
![1-[7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]-2-[(2-phenylethyl)amino]ethanol](/img/structure/B14728513.png)

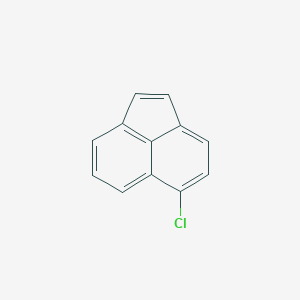
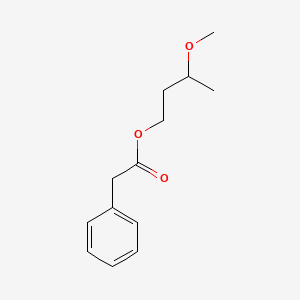

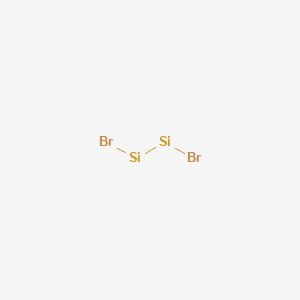

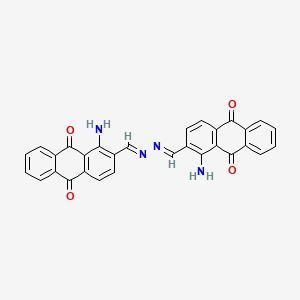
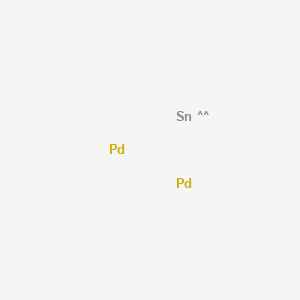
![2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole](/img/structure/B14728564.png)
![2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one](/img/structure/B14728565.png)
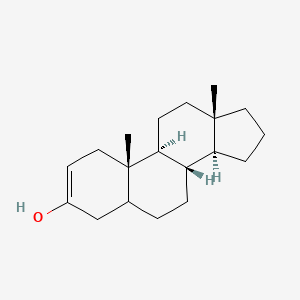
![2'H-Spiro[1,3-dioxolane-2,3'-quinolin]-2'-one](/img/structure/B14728581.png)
